2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
Description
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a piperidine ring substituted at the 4-position by a 3-methoxybenzoyl group. The 3-methoxybenzoyl moiety introduces electron-donating and steric effects, which may enhance binding affinity to biological targets compared to simpler substituents. This compound’s structural complexity positions it as a candidate for targeted drug discovery, particularly in infectious disease and inflammation research.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-6-4-5-15(13-16)20(23)22-11-9-14(10-12-22)19-21-17-7-2-3-8-18(17)25-19/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
KKXGBZIEJRPILS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
A common approach involves reacting o-aminophenol with a carbonyl compound (e.g., aldehydes, ketones) under acidic or basic conditions. For example:
-
o-Aminophenol reacts with benzaldehyde in the presence of HCl to form benzoxazole via dehydration and cyclization.
-
Microwave-assisted synthesis accelerates reaction rates, achieving yields of 85% for spiro-benzoxazole derivatives within 15 minutes compared to traditional methods requiring hours.
Table 1: Comparison of Cyclocondensation Methods
Smiles Rearrangement
This method leverages 4-bromobutylamine HBr to induce rearrangement in nitrophenol derivatives. For example:
-
4-Bromobutylamine HBr reacts with 2-nitrophenol in toluene/Et3N , forming 2-(pyrrolidin-1-yl)benzoxazole in 83% yield .
-
Advantages : High regioselectivity and compatibility with electron-withdrawing groups.
3-Methoxybenzoyl Group Attachment
The 3-methoxybenzoyl moiety is introduced via acylation or electrophilic substitution .
Acylation of Piperidine Derivatives
3-Methoxybenzoyl chloride reacts with piperidin-4-amine in THF/Et3N , forming the acylated piperidine intermediate. This is then coupled to the benzoxazole core via amide bond formation .
Key Conditions :
Electrophilic Aromatic Substitution
For direct C–H functionalization, Fe(III)–Schiff base catalysts enable regioselective acylation:
-
o-Aminophenol reacts with 3-methoxybenzoyl chloride in water using Fe(III)–SBA-15 , achieving 90% yield .
Data-Driven Comparative Analysis
Table 2: Synthesis Routes and Efficiency
Table 3: Challenges and Solutions
Advanced Synthetic Techniques
Electrochemical Oxidation
Iodine(III) mediators enable oxidative cyclization of o-aminophenols to benzoxazoles:
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the piperidine moiety using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole exhibit significant anticancer properties. Studies have shown that benzoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific piperidine moiety enhances the compound's bioactivity, making it a candidate for further investigation in cancer therapeutics .
Neurological Disorders
The compound's structure suggests potential use in treating neurological disorders. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This makes them promising candidates for developing treatments for conditions such as depression and schizophrenia .
Antimicrobial Properties
Recent studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Research has indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Polymer Chemistry
In material science, derivatives of benzoxazole are utilized in creating advanced polymers with unique thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their stability and resistance to environmental degradation .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of benzoxazole derivatives, highlighting the role of the piperidine ring in enhancing cytotoxicity against breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers evaluated the effects of piperidine-containing compounds on behavioral models of anxiety and depression. The findings suggested that these compounds could modulate anxiety-like behaviors in rodent models, providing a basis for further development as antidepressants .
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Based Analogues
- 3-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-yl)benzo[d]oxazol-2(3H)-one (18): This compound () replaces the 3-methoxybenzoyl group with a methyl group and a second benzoxazolone ring.
Piperazine-Based Analogues
- 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride (): The piperazine ring (vs. The hydrochloride salt improves aqueous solubility, which could enhance bioavailability relative to the neutral 3-methoxybenzoyl analogue.
- Its molecular weight (217.27 g/mol) is lower than the target compound (estimated ~350 g/mol), suggesting differences in membrane permeability .
Analogues with Ethenyl or Aromatic Substituents
- 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (3) : This derivative () exhibits potent antimycobacterial activity (IC50 < 100 μmol/L), surpassing isoniazid against M. avium and M. kansasii. The ethenyl linker may improve conformational flexibility, enhancing target engagement compared to the rigid piperidine-3-methoxybenzoyl structure.
Analogues with Sulfur-Containing Groups
- 2-(1,4-diazepan-1-yl)-1,3-benzoxazole trifluoroacetate () : The diazepane ring with trifluoroacetate counterion enhances solubility and metabolic resistance. However, the lack of a methoxybenzoyl group may reduce affinity for lipophilic targets.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole | 3.2 | 0.05 | ~350 |
| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 2.8 | 0.12 | 265.3 |
| 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole | 1.5 | 1.2 (as HCl salt) | 267.7 |
Biological Activity
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a compound of interest due to its potential pharmacological properties. Its structural components suggest possible biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and its IUPAC name is this compound. The presence of the piperidine ring and benzoxazole moiety is significant in determining its biological activity.
Anticancer Activity
Research indicates that derivatives of benzoxazole exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
A recent study demonstrated that derivatives with similar structures increased apoptotic markers such as cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 . The compound's ability to induce apoptosis suggests a mechanism for its potential use in cancer therapy.
Antimicrobial Activity
Antimicrobial properties have also been attributed to benzoxazole derivatives. The minimal inhibitory concentrations (MIC) of related compounds against bacterial strains such as Bacillus subtilis and Escherichia coli were assessed, revealing significant efficacy . The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes like acetylcholinesterase (AChE). Compounds with similar piperidine and benzoxazole structures have shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures to this compound:
- Study on Apoptosis Induction : A derivative was tested on MCF-7 cells, showing a significant increase in apoptotic markers compared to controls. This indicates a strong potential for therapeutic use in breast cancer treatment.
- Antimicrobial Screening : A series of benzoxazole derivatives were screened against common pathogens. The results showed that certain compounds had MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents.
- Enzyme Inhibition Analysis : Research focused on the inhibition of AChE using similar piperidine derivatives showed promising IC50 values, indicating potential applications in treating Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of a piperidine derivative with a benzoxazole precursor. Key steps include:
- Nucleophilic substitution to introduce the 3-methoxybenzoyl group to the piperidine ring.
- Cyclization under controlled conditions (e.g., using POCl₃ or other dehydrating agents) to form the benzoxazole core.
Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading. For example, microwave-assisted synthesis (as seen in similar heterocycles) may reduce reaction time by 30–50% compared to conventional heating .
Q. How should researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy to confirm proton environments and carbon connectivity (e.g., characteristic shifts for the methoxy group at ~3.8 ppm in ¹H NMR and 55 ppm in ¹³C NMR).
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for structurally analogous pyrazoline-benzothiazole hybrids .
Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve discrepancies .
Q. What preliminary biological assays are appropriate for evaluating the compound’s activity, and how should controls be designed?
- Methodological Answer : Begin with in vitro enzymatic assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition or GPCR modulation).
- Use positive controls (e.g., known inhibitors) and negative controls (vehicle-only or scrambled analogs).
- Employ dose-response curves (IC₅₀/EC₅₀ determination) with triplicate measurements to ensure reproducibility. For example, similar benzoxazole derivatives have shown activity in the nanomolar range against α-glucosidase .
Advanced Research Questions
Q. How can computational chemistry guide the rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) to predict binding poses at target sites. For instance, benzoxazole analogs have shown stable interactions with hydrophobic pockets in enzyme active sites .
- Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety) with activity. Use cheminformatics tools like RDKit or MOE to generate descriptors .
- Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer :
- Investigate pharmacokinetic factors : Measure metabolic stability (e.g., liver microsomal assays) and bioavailability. Poor solubility (common with lipophilic benzoxazoles) may require formulation adjustments (e.g., nanoemulsions) .
- Assess off-target effects via proteome-wide screening (e.g., thermal shift assays).
- Use transgenic models or knockout studies to isolate target-specific effects, as seen in antipsychotic research with piperidine-containing analogs .
Q. How can reaction fundamentals inform scalable synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Optimize catalytic systems : For example, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) can improve regioselectivity in piperidine functionalization .
- Monitor kinetic vs. thermodynamic control during cyclization. Use inline FTIR or Raman spectroscopy to track intermediate formation .
- Apply continuous-flow chemistry to enhance reproducibility and scalability, as demonstrated for benzothiazole derivatives .
Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?
- Methodological Answer :
- Dynamic NMR (DNMR) to study conformational exchange (e.g., piperidine ring puckering) on the millisecond timescale.
- 2D NOESY to probe intramolecular interactions (e.g., spatial proximity between methoxy and benzoxazole groups).
- Variable-temperature studies to correlate spectral changes with energy barriers, as applied to similar heterocycles .
Methodological Resources
- Experimental Design : Use CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for reactor optimization frameworks .
- Data Analysis : Leverage cheminformatics platforms (e.g., PubChem’s structure-activity data) to benchmark results .
- Conflict Resolution : Apply frameworks from "Theoretical Approaches in Practice" to reconcile empirical and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
